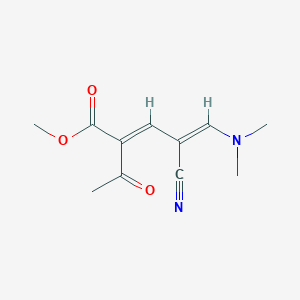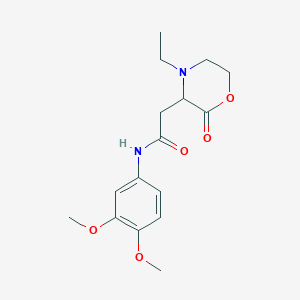![molecular formula C19H26N4O B4624283 N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4624283.png)
N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Overview
Description
N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea, also known as CP-690,550, is a small molecule drug that has been developed as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the immune system, and its inhibition has been shown to be effective in the treatment of various autoimmune diseases.
Scientific Research Applications
Anti-HIV-1 Activity
A study highlighted the synthesis and evaluation of a series of urea derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some compounds exhibited significant anti-HIV-1 activity, with one particular derivative showing an exceptionally high selectivity index, underscoring the potential of these compounds in developing anti-HIV-1 agents (Sakakibara et al., 2015).
Antibacterial Evaluation
Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications revealed that several newly synthesized compounds displayed high antibacterial activities. This study emphasizes the utility of urea derivatives in creating effective antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Enzyme Inhibitory Activities
A study synthesized new pyrazole-based heterocyclic compounds and evaluated their enzyme inhibitory activities. Some compounds showed selectivity towards specific enzymes, indicating their potential as enzyme inhibitors for therapeutic applications (Harit et al., 2011).
Synthesis of Heterocycles
Another study focused on the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives using a novel and heterogeneous catalyst, showcasing the versatility of urea in facilitating the synthesis of complex heterocycles (Maleki & Ashrafi, 2014).
Multicomponent Reaction Catalysis
Research developed a multicomponent one-pot synthesis of functionalized pyrans and heterocycles using urea as an organo-catalyst. This study highlights an eco-friendly approach to synthesizing pharmaceutically relevant compounds (Brahmachari & Banerjee, 2014).
properties
IUPAC Name |
1-cyclopentyl-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-13-8-10-16(11-9-13)12-23-15(3)18(14(2)22-23)21-19(24)20-17-6-4-5-7-17/h8-11,17H,4-7,12H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVLSSHIUUPSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4624208.png)
![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)
![N-(sec-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4624211.png)
![1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4624219.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4624223.png)
![[9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4624231.png)
![3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4624236.png)
![5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624243.png)
![diethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4624250.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4624274.png)
![4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624279.png)